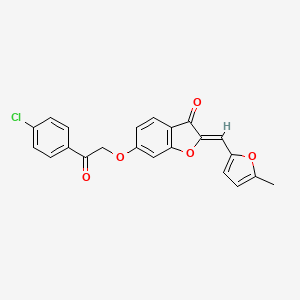

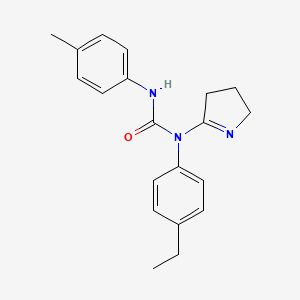

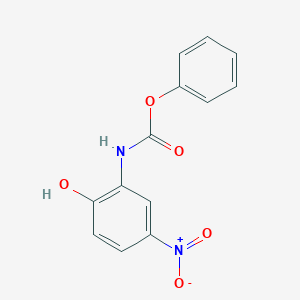

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoxaline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

A series of studies have focused on the synthesis and evaluation of quinoline and pyrimidine derivatives, revealing their significant biological activities. For instance, Miyamoto et al. (1995) synthesized a series of substituted quinoline carboxylic acids, demonstrating enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, a major pathogen in respiratory tract infections (Miyamoto et al., 1995). Similarly, Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, showing significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).

Antiviral and Anticancer Applications

Research has also explored the antiviral and anticancer potential of quinoline derivatives. Shibinskaya et al. (2010) reported the synthesis of indolo[2,3-b]quinoxalines, demonstrating their potent interferon-inducing and antiviral activities (Shibinskaya et al., 2010). Furthermore, studies on quinoxalinecarbonitrile derivatives by Ortega et al. (2000) highlighted their potential as hypoxic-cytotoxic agents, indicating their usefulness in targeting hypoxic tumor environments (Ortega et al., 2000).

Mechanisms of Action and Drug Design

Several studies have focused on understanding the mechanisms of action and optimizing the design of quinoline derivatives for therapeutic applications. For example, Rilova et al. (2014) investigated the design and biological evaluation of quinoline-based inhibitors of DNA methylation, contributing to the development of potential therapeutic agents targeting epigenetic modifications (Rilova et al., 2014).

Antibacterial and Antimicrobial Activity

The antibacterial and antimicrobial properties of quinoline derivatives have been a significant area of research. Studies by Ono et al. (2020) on quinoxaline-1,3,4-oxadiazole hybrids showed notable anticancer potential and the ability to induce apoptotic responses in human leukemia cells, highlighting their promise as anticancer agents (Ono et al., 2020).

Propiedades

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-2-4-18-17(3-1)22-12-20(25-18)26-9-7-15(8-10-26)13-27-21-11-19(16-5-6-16)23-14-24-21/h1-4,11-12,14-16H,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXARSWVNPSAOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

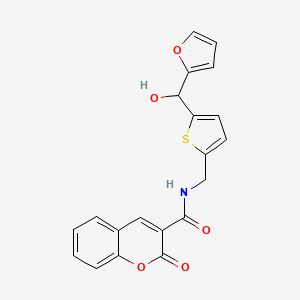

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

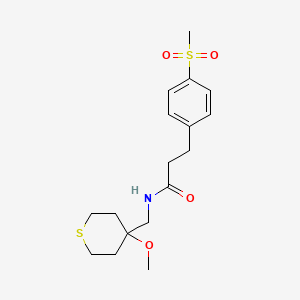

![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605968.png)

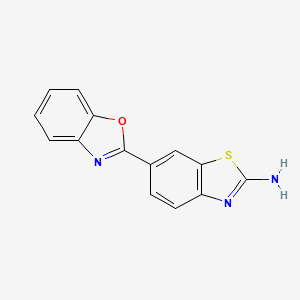

![Ethyl 2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2605969.png)

![N-(1,3-benzodioxol-5-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605971.png)